BenchChemオンラインストアへようこそ!

N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Lipophilicity Physicochemical property Blood-brain barrier permeability prediction

N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049508-16-8) — the exact 4-methylbenzyl analog for reproducible SAR studies. The 4-methyl group adds ~0.5 logP units vs. the unsubstituted benzyl analog (CAS 1049518-64-0), improving CNS penetration. The propyl spacer provides distinct linker-length SAR vs. ethylene-linked oxalamides. ≥95% purity ensures reliable EC50/IC50 measurements across the oxalamide series.

Molecular Formula C23H30N4O2
Molecular Weight 394.519
CAS No. 1049508-16-8
Cat. No. B2439223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
CAS1049508-16-8
Molecular FormulaC23H30N4O2
Molecular Weight394.519
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C23H30N4O2/c1-19-8-10-20(11-9-19)18-25-23(29)22(28)24-12-5-13-26-14-16-27(17-15-26)21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,24,28)(H,25,29)
InChIKeyPQVRGDYBECZVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide for Research Procurement: Chemical Class and Baseline Characteristics


N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049508-16-8) is a synthetic oxalamide derivative that integrates a 4-methylbenzyl group, a phenylpiperazine moiety, and a propyl linker bridging the two . The compound belongs to a broader class of N,N′-disubstituted oxalamides widely explored as kinase inhibitors, GPCR ligands, and tool compounds for neuropharmacological target engagement [1]. Its core scaffold—a phenylpiperazine connected via a three-carbon spacer to an oxalamide amide—provides a versatile template for medicinal chemistry optimization, but the specific substitution pattern (p-methyl on the benzyl ring) introduces quantifiable physicochemical differences relative to close analogs that are directly relevant for experimental design and procurement decisions.

Why N1-(4-Methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide Cannot Be Replaced by Other In-Class Oxalamide Analogs


Oxalamide-based compounds with phenylpiperazine motifs are not functionally interchangeable because even minor substituent changes on the benzyl ring can produce marked shifts in lipophilicity, target binding kinetics, and selectivity profiles [1]. The 4-methyl substituent on the benzyl group of this compound contrasts with the unsubstituted benzyl analog (CAS 1049518-64-0) and the 4-chlorobenzyl variant, each of which exhibits distinct binding fingerprints [2]. For example, the benzyl analog (lacking the p-methyl) has been reported to bind human GAT1 with a Ki of 1.10 × 10³ nM, whereas no equivalent affinity data are available for the 4-methylbenzyl derivative, underscoring the fact that SAR cannot be assumed linear within this series [2]. Generic substitution without empirical verification therefore carries a high risk of introducing uncontrolled variables in biological assays, making procurement of the precise CAS-specified compound essential for reproducibility.

Quantitative Differentiation Evidence for N1-(4-Methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide Versus Closest Structural Analogs


Lipophilicity Shift Relative to the Unsubstituted Benzyl Analog (CAS 1049518-64-0)

The para-methyl substitution on the benzyl ring of the target compound is predicted to increase lipophilicity compared to the unsubstituted benzyl analog (CAS 1049518-64-0). Based on the calculated partition coefficient (cLogP) for structurally related 1-(4-methylbenzyl)-4-phenylpiperazine (PubChem CID 2231286) versus 1-benzyl-4-phenylpiperazine, the addition of a single methyl group raises cLogP by approximately 0.5 log unit [1]. For oxalamide derivatives, this translates to an estimated cLogP of ~4.0 for the target compound versus ~3.5 for the benzyl analog, a difference that is quantitatively meaningful for predicting passive membrane permeability and CNS exposure [2].

Lipophilicity Physicochemical property Blood-brain barrier permeability prediction

Molecular Weight Distinction Versus N1-(4-Methylbenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920421-21-2)

The target compound (MW 394.52 g/mol) contains a 4-phenylpiperazine moiety, whereas a closely related analog N1-(4-methylbenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920421-21-2) has MW 290.37 g/mol because it lacks the phenyl group on the piperazine ring . This 104.15 Da difference (36% higher MW for the target) reflects the presence of an additional aromatic ring, which can contribute to enhanced π-stacking interactions and altered target engagement profiles in protein binding pockets [1].

Molecular weight Ligand efficiency Fragment-based drug design

Purity Specification Advantage Over Analog Supplier Listings

The target compound is available with a documented purity specification of ≥95% (HPLC) from Chemenu (Catalog No. CM972242), a quantifiable baseline that is not consistently provided for the benzyl analog (CAS 1049518-64-0) across multiple vendor listings . In contrast, many listings for the benzyl analog lack explicit purity guarantees, introducing uncertainty for quantitative biological assays where impurity profiles can influence observed activity [1].

Chemical purity Procurement specification Assay reproducibility

Spacer-Length Comparison: Propyl Linker Versus Ethylene-Linked Analogs

The target compound features a three-carbon (propyl) linker between the oxalamide core and the 4-phenylpiperazine nitrogen, whereas numerous phenylpiperazine oxalamide analogs contain a two-carbon (ethylene) linker . Empirical SAR data for α1-adrenoceptor ligands in the phenylpiperazine series demonstrate that extending the linker from two to three carbons can shift receptor subtype selectivity—for example, α1A vs. α1D—by up to 5-fold, depending on the terminal substituent [1]. Although direct binding data for the target compound at adrenoceptors are not publicly available, the linker-length trend provides a quantitative rationale for selecting the propyl-linked variant when conformational flexibility or subtype bias is experimentally desired.

Linker length Conformational flexibility Receptor binding mode

Application Scenarios for N1-(4-Methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide Based on Quantitative Differentiation Evidence


CNS-Targeted Probe Design Requiring Enhanced Lipophilicity

When designing a tool compound intended to cross the blood-brain barrier, the estimated ~0.5 log unit increase in cLogP conferred by the 4-methyl substituent makes this compound a more favorable starting point than the unsubstituted benzyl analog (CAS 1049518-64-0). This lipophilicity advantage, derived from class-level predictions for 4-methylbenzyl phenylpiperazines, supports selection of this compound for in vivo CNS pharmacokinetic studies [1].

Oxalamide Library Enumeration with Propyl Linker SAR

For medicinal chemistry campaigns exploring the effect of linker length on receptor subtype selectivity, the propyl spacer of this compound provides a discrete structural option distinct from the more common ethylene-linked oxalamides. Class-level SAR indicates that linker length can modulate α1-adrenoceptor subtype bias by up to 5-fold, making this compound a valuable comparator in linker-optimization series [2].

Hydrophobic Pocket Mapping Using the Phenylpiperazine Moiety

The 394.52 g/mol molecular weight and the 4-phenylpiperazine ring system of this compound—104 Da heavier than the 4-methylpiperazine analog—enable exploration of hydrophobic protein pockets where additional aromatic contacts may enhance binding enthalpy. This makes the compound suitable for fragment-elaboration studies where the phenyl group serves as a probe for π-stacking or edge-to-face interactions [3].

Assay Development Requiring Verified High-Purity Compound

For in vitro pharmacological assays where impurities can confound EC50/IC50 determinations, the ≥95% purity specification of the Chemenu catalog product provides a documented quality benchmark. Procurement of this batch ensures consistent potency measurements, which is critical when comparing activity across multiple analogs in the oxalamide series .

Quote Request

Request a Quote for N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.